1-tert-Butyl-4-nitrobenzene

Description

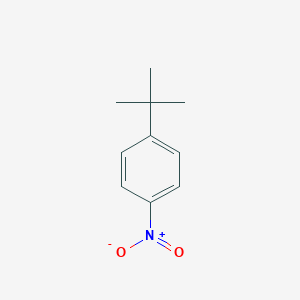

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-tert-butyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCPVQNNFLHGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876025 | |

| Record name | 4-T-BUTYLNITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3282-56-2, 3382-56-7 | |

| Record name | 1-(1,1-Dimethylethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3282-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-T-BUTYLNITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-butyl-4-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of 1-tert-butyl-4-nitrobenzene, a key aromatic compound in organic synthesis. It details its chemical and physical properties, synthesis methodologies, spectroscopic data, and reactivity. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols and hazard information to support its application in a laboratory and industrial context.

Chemical and Physical Properties

This compound, also known as 4-tert-butylnitrobenzene, is an aromatic compound characterized by a tert-butyl group and a nitro group attached at the para positions of a benzene ring.[1] Its unique structure, particularly the sterically bulky tert-butyl group, influences its physical properties and chemical reactivity.[1][2][3]

Synonyms: 4-t-Butylnitrobenzene, p-t-Butylnitrobenzene, p-Nitro-t-butylbenzene, Benzene, 1-(1,1-dimethylethyl)-4-nitro-.[5][6]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [4][5] |

| Molecular Weight | 179.22 g/mol | [4][6] |

| Appearance | Light yellow to orange clear liquid | [4][7] |

| Density | 1.0586 g/cm³ | [6] |

| Boiling Point | 258.6 °C at 760 mmHg | [6] |

| Flash Point | 265-267 °C | [6] |

| Solubility | Slightly soluble in water | [1] |

| Topological Polar Surface Area | 45.8 Ų | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of tert-butylbenzene. The bulky tert-butyl group acts as a para-directing group, leading to the desired product.

Experimental Protocol: Nitration of tert-Butylbenzene

Several methods are available for the synthesis of this compound.[1] A common laboratory-scale procedure involves the direct nitration of tert-butylbenzene using a mixture of nitric acid and sulfuric acid.[1] An alternative method involves the reaction of 1-tert-butyl-4-iodobenzene with potassium nitrite.[8][9]

Materials:

-

1-tert-butyl-4-iodobenzene (0.5 mmol)

-

Copper(II) trifluoromethanesulfonate (45 mg, 0.125 mmol)

-

Potassium nitrite (KNO₂, 128 mg, 1.5 mmol)

-

Anhydrous dimethylsulfoxide (DMSO, 0.6 mL)

-

Ethyl acetate

-

Ice water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Oven-dried pressure tube with a polytetrafluoroethylene screw cap

-

Add 1-tert-butyl-4-iodobenzene, copper(II) trifluoromethanesulfonate, potassium nitrite, and anhydrous DMSO to the pressure tube under a nitrogen atmosphere.

-

Seal the tube and purge with nitrogen for 5 minutes.

-

Stir the mixture at room temperature for 10 minutes.

-

Gradually heat the reaction mixture to 130 °C and maintain this temperature for 48 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the mixture with excess ice water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude product can be purified by column chromatography or recrystallization. For mixtures of mono-nitro isomers, recrystallization from methanol after partial freezing is an effective method.[4][9]

Materials:

-

Crude this compound

-

Methanol (MeOH)

-

Apparatus for recrystallization and vacuum drying

-

Partially freeze the mixture of mono-nitro isomers and recrystallize it three times.

-

Recrystallize the resulting solid twice from methanol.

-

Dry the purified crystals under vacuum.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The NIST Chemistry WebBook provides mass spectrometry and IR spectroscopy data for this compound.[5][10][11]

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 179. Key fragments can be observed corresponding to the loss of various groups. | [12][13] |

| Infrared (IR) Spectroscopy | Data available as a gas-phase spectrum, showing characteristic peaks for the nitro group and aromatic ring. | [11][12] |

| ¹³C NMR Spectroscopy | Spectral data is available, with instrument details provided as Bruker WP-80. | [12] |

| Raman Spectroscopy | FT-Raman spectral data has been collected and is available. | [12] |

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis.[1] The nitro group can be readily reduced to an amine, which serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.[1] This reactivity also suggests potential applications in the field of organic electronics.[1]

Key Reactions

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine group using various reducing agents, such as cobalt oxide catalysts.[1] This transformation is fundamental for producing substituted anilines, which are important building blocks in medicinal chemistry and material science.

Applications

-

Intermediate in Organic Synthesis: It serves as a starting material for the synthesis of more complex molecules, including substituted biphenyls.[1]

-

Analytical Chemistry: Due to its well-defined properties, it can be used as a standard in chromatographic techniques.[1]

-

Research in Physical Organic Chemistry: The presence of the sterically demanding tert-butyl group makes it a subject of interest for studying steric and electronic effects in chemical reactions.[3]

Safety and Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements: [12]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements: [12]

-

P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, and P501.

Conclusion

This compound is a versatile aromatic compound with significant applications as an intermediate in organic synthesis. Its well-defined chemical and physical properties, along with established synthesis and purification protocols, make it a valuable tool for researchers in various fields. Understanding its reactivity and handling it with appropriate safety precautions are essential for its effective and safe use in a laboratory setting.

References

- 1. Buy this compound | 3282-56-2 [smolecule.com]

- 2. Buy this compound (EVT-317671) | 3282-56-2 [evitachem.com]

- 3. This compound | 3382-56-7 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CAS 3282-56-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound | 3282-56-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 3282-56-2 [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound(3282-56-2) MS spectrum [chemicalbook.com]

physical and chemical properties of 1-tert-butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-tert-butyl-4-nitrobenzene, a versatile aromatic compound. The information presented herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and reactivity.

Molecular and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₁₀H₁₃NO₂.[1][2][3][4][5][6][7][8] It is characterized by a benzene ring substituted with a tert-butyl group and a nitro group at the para position. This substitution pattern significantly influences its steric and electronic properties. At room temperature, it typically appears as a light yellow to orange clear liquid or a white solid, depending on its purity.[1] It is slightly soluble in water.

Physical and Chemical Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference.

Table 1: General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2][9] |

| CAS Number | 3282-56-2 | [2][4][6][7] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 179.22 g/mol | [2][8][9] |

| Appearance | Light yellow to orange clear liquid / White solid | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 1°C (estimate) | [1] |

| Boiling Point | 265-267 °C | [1] |

| 258.6 °C at 760 mmHg | [10] | |

| 415-417 K (142-144 °C) at 0.020 bar | [2] | |

| Density | 1.0586 g/cm³ | [1][10] |

| Refractive Index | 1.5340 | [1] |

| Solubility | Slightly soluble in water | |

| Flash Point | 265-267 °C | [1][10] |

Table 3: Spectral Data References

| Spectral Data | Available Sources |

| ¹H NMR | [3][11] |

| ¹³C NMR | [3][9][12][13][14][15] |

| Mass Spectrometry (MS) | [3][4][9] |

| Infrared (IR) Spectroscopy | [2][3][9][16][17] |

Chemical Synthesis

The most common method for the synthesis of this compound is the electrophilic nitration of tert-butylbenzene. This reaction takes advantage of the activating effect of the tert-butyl group, which directs the incoming nitro group primarily to the para position.

Experimental Protocol: Nitration of tert-Butylbenzene

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

tert-Butylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for eluent

Procedure:

-

In a flask, cool a mixture of tert-butylbenzene and concentrated sulfuric acid in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the reaction flask while stirring and maintaining the temperature on ice.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Upon completion, pour the reaction mixture over ice water and extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the nitro group. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group, providing a synthetic route to 4-tert-butylaniline, a valuable intermediate.

Experimental Protocol: Reduction of the Nitro Group

The following is a general procedure for the reduction of this compound to 4-tert-butylaniline.

Materials:

-

This compound

-

Reducing agent (e.g., Tin (Sn) metal and concentrated Hydrochloric Acid (HCl), or catalytic hydrogenation with H₂ and Palladium on carbon (Pd/C))

-

Sodium hydroxide (NaOH) solution

-

Ether or other suitable organic solvent

Procedure (using Sn/HCl):

-

In a round-bottom flask, combine this compound and granulated tin.

-

Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling.

-

After the initial reaction subsides, heat the mixture under reflux until the reaction is complete (as monitored by TLC).

-

Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the product, 4-tert-butylaniline, with a suitable organic solvent such as ether.

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[9] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, along with the detailed experimental protocols for its synthesis and a key reaction, offer valuable resources for researchers and professionals in the fields of chemistry and drug development. The provided diagrams illustrate the key chemical transformations, aiding in the conceptual understanding of its synthesis and reactivity.

References

- 1. This compound | 3282-56-2 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound(3282-56-2) MS spectrum [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 3282-56-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS 3282-56-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950) [hmdb.ca]

- 12. 1-SEC-BUTYL-4-NITROBENZENE(4237-40-5) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 1,4-Di-tert-butylbenzene(1012-72-2) 13C NMR spectrum [chemicalbook.com]

- 15. Nitrobenzene(98-95-3) 13C NMR [m.chemicalbook.com]

- 16. This compound [webbook.nist.gov]

- 17. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [m.chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Weight of 1-tert-butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of 1-tert-butyl-4-nitrobenzene, a key aromatic compound. The information is presented to be a valuable resource for professionals in research and development.

Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a variety of applications, from reaction stoichiometry to analytical characterization.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol [1][2][3] |

| More Precise Molecular Weight | 179.2157[4][5] |

| IUPAC Name | This compound[1][4] |

| CAS Registry Number | 3282-56-2[1][2][4] |

Molecular Structure

This compound is an aromatic compound featuring a central benzene ring.[6] A tert-butyl group (-C(CH₃)₃) is substituted at the first position of the ring, while a nitro group (-NO₂) is attached at the fourth position, resulting in a para-substitution pattern.[6] The bulky tert-butyl group is a significant structural feature, while the nitro group is strongly electron-withdrawing.[6]

The connectivity of the atoms can be represented by the SMILES (Simplified Molecular-Input Line-Entry System) string: CC(C)(C)C1=CC=C(C=C1)--INVALID-LINK--[O-].

Molecular Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound, showing the arrangement of the benzene ring, the tert-butyl group, and the para-substituted nitro group.

References

- 1. This compound | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3282-56-2 [chemicalbook.com]

- 3. This compound (CAS 3282-56-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Buy this compound | 3282-56-2 [smolecule.com]

An In-depth Technical Guide to the Synthesis of 1-tert-butyl-4-nitrobenzene from tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-tert-butyl-4-nitrobenzene, a valuable intermediate in various fields of chemical research and development. The primary focus is on the direct nitration of tert-butylbenzene, detailing the underlying mechanism, regioselectivity, and a robust experimental protocol.

Reaction Overview and Mechanism

The synthesis of this compound from tert-butylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The core of this transformation involves the introduction of a nitro group (-NO₂) onto the benzene ring. The tert-butyl group, being an activating substituent, directs the incoming electrophile primarily to the ortho and para positions.[2][3]

The reaction is typically carried out using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][4] The mechanism proceeds through three principal steps:

-

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5][6]

-

Electrophilic Attack: The electron-rich π system of the tert-butylbenzene ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7]

-

Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the newly attached nitro group. This restores the aromaticity of the ring, yielding the final nitrated product.[5][6]

Regioselectivity and Steric Effects

The tert-butyl group is an ortho, para-directing activator due to its electron-donating inductive effect, which stabilizes the carbocation intermediates formed during ortho and para attack.[3][8] However, the significant steric bulk of the tert-butyl group severely hinders the approach of the electrophile to the adjacent ortho positions.[3][9] Consequently, the substitution occurs preferentially at the sterically more accessible para position, making this compound the major product.[3][9]

Quantitative Data Summary

The nitration of tert-butylbenzene yields a mixture of isomers. The distribution of these products is a direct consequence of the electronic and steric factors discussed above. The table below summarizes the typical product distribution and relative reaction rates.

| Product Isomer | Position of Substitution | Typical Yield (%) |

| This compound | para | ~75-80% |

| 1-tert-butyl-2-nitrobenzene | ortho | ~12-16% |

| 1-tert-butyl-3-nitrobenzene | meta | ~8-8.5% |

Note: The exact isomer ratios can vary slightly depending on the specific reaction conditions such as temperature and the composition of the nitrating mixture.[2][3][9]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the nitration of tert-butylbenzene.

Materials and Reagents:

-

tert-Butylbenzene

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Ice

-

Deionized Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Methanol or Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, carefully and slowly add 6.0 mL of concentrated sulfuric acid.[4] While maintaining the temperature below 10°C, slowly add 2.0 mL of concentrated nitric acid to the sulfuric acid with continuous stirring.[4] This mixture should be kept cold.

-

Addition of tert-Butylbenzene: To the cold, stirred nitrating mixture, add 3.2 grams (approx. 3.7 mL) of tert-butylbenzene dropwise via a dropping funnel over a period of 10-15 minutes.[4] It is crucial to maintain the reaction temperature between 0-10°C during the addition to control the exothermic reaction and minimize the formation of byproducts.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. The reaction mixture will typically turn yellow.[4]

-

Work-up - Quenching: Carefully pour the reaction mixture over a generous amount of crushed ice in a beaker. This will quench the reaction and precipitate the crude product.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether or dichloromethane (3 x 20 mL). Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layers sequentially with deionized water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).

-

Work-up - Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product mixture (a yellowish oil or solid).

-

Purification: The major product, this compound, is a solid at room temperature.[1] It can be purified from the crude mixture by recrystallization. A common method involves recrystallizing from methanol.[10][11] The ortho- and meta-isomers will largely remain in the mother liquor. The purified product should be dried in vacuo.[11]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

References

- 1. Buy this compound | 3282-56-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. stmarys-ca.edu [stmarys-ca.edu]

- 5. alevelh2chemistry.com [alevelh2chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 8. web.alfredstate.edu [web.alfredstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | 3282-56-2 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of tert-butylbenzene, a key reaction in organic synthesis. It details the directing effects of the bulky tert-butyl group, quantitative data on isomer distribution for various EAS reactions, and explicit experimental protocols. The included diagrams illustrate the core mechanisms and experimental workflows, offering a complete resource for professionals in chemical research and drug development.

Introduction: The Role of the Tert-butyl Group in Electrophilic Aromatic Substitution

The tert-butyl group is a unique substituent in electrophilic aromatic substitution. It is an activating group, donating electron density to the benzene ring primarily through an inductive effect, thereby making the ring more susceptible to electrophilic attack than benzene itself. Despite this activation, the most significant characteristic of the tert-butyl group is its substantial steric bulk. This steric hindrance plays a crucial role in determining the regioselectivity of incoming electrophiles, strongly favoring substitution at the para position while significantly hindering attack at the ortho positions.

The tert-butyl group is considered an ortho, para-director. However, due to its size, the formation of the para isomer is heavily favored in most electrophilic aromatic substitution reactions.[1][2] This predictable regioselectivity makes tert-butylbenzene a valuable starting material in multi-step syntheses where specific isomers are required.

Quantitative Data on Isomer Distribution

The product distribution in the electrophilic aromatic substitution of tert-butylbenzene is a clear demonstration of the interplay between electronic activation and steric hindrance. The following tables summarize the quantitative isomer distributions for key EAS reactions.

| Reaction | Electrophile | Ortho (%) | Meta (%) | Para (%) |

| Nitration | NO₂+ | 12 - 16 | 8 - 8.5 | 75 - 79.5 |

| Halogenation (Chlorination) | Cl+ | 21.5 | 2.29 | 76.2 |

| Halogenation (Bromination) | Br+ | 1.20 | 1.47 | 97.3 |

| Sulfonation | SO₃ | Not Reported | 18 | 82 |

| Friedel-Crafts Acylation | CH₃CO+ | Minor/Trace | Minor/Trace | Major (>95%) |

| Friedel-Crafts Alkylation | (CH₃)₃C+ | - | - | Major |

Reaction Mechanisms and Directing Effects

The general mechanism for electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the fundamental steps of an electrophilic aromatic substitution reaction on tert-butylbenzene.

Caption: General mechanism of electrophilic aromatic substitution.

Directing Effects of the Tert-butyl Group

The tert-butyl group directs incoming electrophiles to the ortho and para positions. The stability of the intermediate sigma complex determines this preference. Attack at the ortho and para positions allows for a resonance structure where the positive charge is located on the carbon atom bonded to the tert-butyl group. This carbocation is stabilized by the electron-donating inductive effect of the alkyl group. In contrast, meta attack does not allow for this direct stabilization.

The diagram below illustrates the resonance structures for ortho, meta, and para attack, highlighting the stability of the intermediates.

Caption: Sigma complex stability for ortho, meta, and para attack.

Due to the significant steric hindrance of the tert-butyl group, the transition state energy for the formation of the ortho-substituted product is considerably higher than that for the para-substituted product.[1][2] This energetic penalty leads to the observed preference for para substitution.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key electrophilic aromatic substitution reactions of tert-butylbenzene.

Nitration of Tert-butylbenzene

This procedure describes the synthesis of a mixture of nitro-tert-butylbenzene isomers, with the para isomer being the major product.

Materials:

-

Tert-butylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a pre-determined amount of tert-butylbenzene to concentrated sulfuric acid.

-

Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture dropwise to the stirred solution of tert-butylbenzene and sulfuric acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Pour the reaction mixture over crushed ice and transfer to a separatory funnel.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

-

The isomeric products can be separated and purified by column chromatography.

Halogenation: Bromination of Tert-butylbenzene

This protocol outlines the synthesis of primarily p-bromo-tert-butylbenzene.

Materials:

-

Tert-butylbenzene

-

Bromine (Br₂)

-

Iron filings (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as a solvent

-

10% Sodium Hydroxide Solution (NaOH)

-

Anhydrous Calcium Chloride (CaCl₂)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve tert-butylbenzene in the chosen solvent.

-

Add the iron catalyst to the flask.

-

Slowly add bromine, dissolved in a small amount of the same solvent, from the dropping funnel to the stirred reaction mixture. The reaction is exothermic and will produce hydrogen bromide gas, which should be directed to a gas trap.

-

After the addition is complete, stir the mixture at room temperature until the bromine color disappears.

-

Pour the reaction mixture into water and transfer to a separatory funnel.

-

Wash the organic layer with water, followed by 10% sodium hydroxide solution to remove any unreacted bromine, and then again with water.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

The product can be further purified by vacuum distillation.

Sulfonation of Tert-butylbenzene

This procedure details the synthesis of p-tert-butylbenzenesulfonic acid.

Materials:

-

Tert-butylbenzene

-

Fuming Sulfuric Acid (H₂SO₄ with dissolved SO₃)

-

Ice

-

Sodium Chloride (NaCl)

Procedure:

-

In a flask placed in an ice-water bath, carefully add tert-butylbenzene to fuming sulfuric acid with stirring.

-

After the initial exothermic reaction subsides, remove the ice bath and continue to stir the mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto a large amount of crushed ice.

-

The sulfonic acid product will precipitate out of the cold aqueous solution.

-

To aid in precipitation, "salt out" the product by adding a significant amount of solid sodium chloride to the mixture and stirring until it dissolves.

-

Collect the precipitated sulfonic acid by vacuum filtration and wash it with a cold, saturated sodium chloride solution.

-

The product can be recrystallized from a minimal amount of boiling water.

Friedel-Crafts Acylation of Tert-butylbenzene

This protocol describes the synthesis of 4'-tert-butylacetophenone.[3]

Materials:

-

Tert-butylbenzene

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as a solvent

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in the solvent.

-

Cool the stirred suspension in an ice bath.

-

Slowly add acetyl chloride from the dropping funnel to the suspension.

-

After the addition of acetyl chloride, add tert-butylbenzene dropwise from the dropping funnel while maintaining the low temperature.

-

Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it with water, dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

The resulting 4'-tert-butylacetophenone can be purified by vacuum distillation or recrystallization.[3]

Friedel-Crafts Alkylation of Tert-butylbenzene

This procedure details the synthesis of 1,4-di-tert-butylbenzene.[4][5]

Materials:

-

Tert-butylbenzene

-

tert-Butyl Chloride ((CH₃)₃CCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ice

-

Diethyl Ether

-

Anhydrous drying agent

Procedure:

-

In a conical vial equipped with a spin vane and cooled in an ice bath, combine tert-butylbenzene and tert-butyl chloride.[4]

-

While stirring, add anhydrous aluminum chloride in small portions to the chilled reaction mixture.[4]

-

After each addition, continue stirring for a few minutes until the reaction subsides.[4]

-

Once all the aluminum chloride has been added, remove the ice bath and allow the mixture to warm to room temperature.

-

Add ice-cold water and diethyl ether to the reaction mixture.[4]

-

Separate the ether layer and extract the aqueous layer with additional portions of ether.[4]

-

Combine the organic layers, dry them over an anhydrous drying agent, filter, and evaporate the solvent to obtain the crude product.[4]

-

The 1,4-di-tert-butylbenzene can be purified by recrystallization.

Visualized Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, provide visual representations of a typical experimental workflow and the signaling pathway of the core reaction mechanism.

Experimental Workflow for Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts Acylation of tert-butylbenzene.

Signaling Pathway for Electrophilic Attack and Intermediate Stabilization

Caption: Key steps and stabilizing factors in EAS of tert-butylbenzene.

Conclusion

The electrophilic aromatic substitution of tert-butylbenzene is a foundational reaction in organic synthesis, characterized by the powerful directing and steric effects of the tert-butyl group. This guide has provided a detailed examination of the quantitative aspects of isomer formation, practical experimental protocols, and visual representations of the underlying chemical principles. For scientists and professionals in drug development and chemical research, a thorough understanding of these reactions is essential for the rational design and efficient execution of synthetic routes to complex molecular targets. The predictable para-selectivity of tert-butylbenzene makes it an invaluable tool for achieving specific substitution patterns in the synthesis of pharmaceuticals and other advanced materials.

References

- 1. 4'-tert-Butylacetophenone CAS#: 943-27-1 [m.chemicalbook.com]

- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 3. prepchem.com [prepchem.com]

- 4. cerritos.edu [cerritos.edu]

- 5. Making sure you're not a bot! [oc-praktikum.de]

The Directive Influence of the tert-Butyl Group in Aromatic Nitration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the directive influence of the tert-butyl group in the electrophilic aromatic substitution reaction of nitration. It covers the underlying principles of electronic and steric effects, quantitative data on isomer distribution, a detailed experimental protocol, and visual representations of the key concepts and workflows.

Introduction: Electronic and Steric Effects

The tert-butyl group is classified as an ortho, para-directing group in electrophilic aromatic substitution. This directive influence stems from its electronic properties. As an alkyl group, it is electron-donating through an inductive effect, enriching the electron density of the benzene ring.[1][2] This activation makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to benzene.[1] The nitration of tert-butylbenzene proceeds slightly faster than that of benzene.[3]

The stability of the carbocation intermediate, known as the arenium ion or sigma complex, determines the position of electrophilic attack.[4][5] When the electrophile attacks the ortho or para positions of tert-butylbenzene, one of the resulting resonance structures is a tertiary carbocation, which is significantly stabilized by the electron-donating tert-butyl group.[2][5] In contrast, meta attack does not produce a tertiary carbocation intermediate, resulting in a less stable intermediate and a slower reaction rate.[5]

However, the most distinguishing feature of the tert-butyl group is its significant steric bulk.[6][7] This steric hindrance impedes the approach of the electrophile to the ortho positions, which are adjacent to the tert-butyl group.[8][9] Consequently, the para position becomes the overwhelmingly favored site of substitution.[4][8]

Quantitative Analysis of Isomer Distribution

The nitration of tert-butylbenzene yields a mixture of ortho, meta, and para isomers. The distribution of these products quantitatively reflects the interplay between the electronic and steric effects discussed above. The bulky nature of the tert-butyl group significantly disfavors substitution at the ortho position.[8]

| Compound | Ortho (%) | Meta (%) | Para (%) | Reference |

| tert-Butylbenzene | 12 - 16 | 8 - 8.5 | 75 - 79.5 | [3][8] |

| Toluene | 58.5 | 4.5 | 37 | [8] |

As the data indicates, the para isomer is the major product in the nitration of tert-butylbenzene, a direct consequence of steric hindrance at the ortho positions.[4][8] For comparison, the nitration of toluene, which has a much smaller methyl group, results in a significantly higher proportion of the ortho isomer.[8]

Reaction Mechanism and Directive Influences

The nitration of tert-butylbenzene follows the general mechanism of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[10][11][12]

Step 1: Generation of the Nitronium Ion Sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion.[11]

Step 2: Electrophilic Attack The electron-rich benzene ring of tert-butylbenzene attacks the nitronium ion. This is the rate-determining step.[10] The attack can occur at the ortho, meta, or para positions, leading to the formation of different carbocation intermediates.

Step 3: Deprotonation and Re-aromatization A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.[10]

The following diagram illustrates the directive effects of the tert-butyl group, highlighting the stabilizing and destabilizing factors for each substitution pattern.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. columbia.edu [columbia.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chegg.com [chegg.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

Solubility Profile of 1-tert-butyl-4-nitrobenzene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-tert-butyl-4-nitrobenzene, a key intermediate in organic synthesis. While precise quantitative solubility data in common organic solvents is not extensively documented in readily available literature, this document consolidates the existing qualitative information and provides a comprehensive, generalized experimental protocol for its determination. This guide is intended to equip researchers with the necessary information and methodologies to assess the solubility of this compound for applications in process development, formulation, and quality control.

Introduction

This compound (p-nitro-t-butylbenzene), with the chemical formula C₁₀H₁₃NO₂, is an aromatic nitro compound.[1] Its molecular structure, featuring a bulky tert-butyl group and a polar nitro group, influences its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification via recrystallization, and in the development of formulations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3282-56-2 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol [1] |

| Appearance | Pale yellow crystalline solid[2] |

| Melting Point | Approximately 37–39 °C[2] |

| Boiling Point | 258.6 °C at 760 mmHg[3] |

| Density | 1.0586 g/cm³[3] |

Solubility of this compound: A Qualitative Overview

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source |

| Water | Slightly soluble / Limited solubility | [1][2] |

| Ethanol | Soluble | [2][4] |

| Diethyl Ether | Soluble | [2][4] |

| Acetone | Soluble | [2][4] |

| Methanol | Soluble (used for recrystallization) |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The isothermal saturation method, also known as the shake-flask method, is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, diethyl ether) of analytical grade

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

-

Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette. To remove any suspended solid particles, immediately filter the collected supernatant through a syringe filter into a clean vial.

-

Analysis: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument. Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method.

Caption: Workflow for the determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely reported, it is qualitatively understood to be soluble in polar organic solvents like alcohols and acetone, and sparingly soluble in water. For researchers and professionals requiring precise solubility values, this guide provides a detailed and standardized experimental protocol based on the isothermal saturation method. The successful application of this methodology will enable the generation of reliable solubility data, which is essential for the effective use of this compound in various scientific and industrial applications.

References

The Obstructed Path: A Historical and Technical Guide to Sterically Hindered Nitrobenzene Research

For Researchers, Scientists, and Drug Development Professionals

The journey to understand and manipulate the synthesis of sterically hindered nitrobenzenes is a story of overcoming molecular traffic jams. From early observations of unexpected reaction products to the development of sophisticated synthetic strategies, the study of these sterically crowded molecules has been pivotal in advancing our understanding of aromatic chemistry. This technical guide delves into the historical context of this research, presenting key discoveries, quantitative data, and detailed experimental protocols that have shaped the field.

Early Observations: The Dawn of Steric Hindrance in Aromatic Nitration

The story of nitrobenzene begins in 1834 with Eilhardt Mitscherlich's first synthesis by treating benzene with fuming nitric acid[1][2]. The subsequent introduction of "mixed acid" (a combination of nitric and sulfuric acids) became the standard for aromatic nitration[2]. However, as chemists began to explore the nitration of substituted benzenes, they encountered a fascinating and often frustrating phenomenon: the position of the incoming nitro group was not always predictable.

The concept of ortho, meta, and para isomers was first applied to benzene derivatives by German chemist Carl Gräbe in 1869, with Viktor Meyer further solidifying this nomenclature in 1870[3]. These early pioneers laid the groundwork for understanding the directing effects of substituents on the benzene ring. It was observed that electron-donating groups tended to direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups favored the meta position.

However, a significant deviation from these electronic rules emerged when bulky substituents were present on the aromatic ring. Researchers began to notice that substitution at the position adjacent to a large group (the ortho position) was often suppressed, even when electronically favored. This phenomenon, which came to be known as steric hindrance , was a critical turning point in the understanding of chemical reactivity. The sheer physical presence of a bulky group could obstruct the approach of the nitrating agent, forcing the reaction to occur at a less crowded site.

The Rise of Polysubstituted Nitroaromatics: A Synthetic Challenge

The late 19th and early 20th centuries saw a surge in the synthesis of polysubstituted nitroaromatics, driven in part by the burgeoning dye and explosives industries. The synthesis of compounds like 2,4,6-trinitrotoluene (TNT) from toluene, a process involving multiple nitration steps, highlighted the interplay between electronic and steric effects[4]. As more nitro groups were added to the toluene ring, the deactivating effect of these groups and the increasing steric crowding made subsequent nitrations progressively more difficult, requiring harsher reaction conditions[5].

The synthesis of other sterically hindered nitrobenzenes, such as dinitromesitylene, further underscored these challenges. Early methods for the synthesis of these compounds often resulted in a mixture of isomers and byproducts, necessitating tedious purification steps.

Quantitative Analysis: Understanding the Magnitude of Steric Effects

The mid-20th century marked a shift towards a more quantitative understanding of steric hindrance. Systematic studies were undertaken to measure the relative rates of nitration at the ortho, meta, and para positions of various substituted benzenes. These studies provided concrete data on the extent to which bulky substituents could inhibit ortho substitution.

For example, the nitration of toluene yields a significant amount of the ortho product, while the nitration of tert-butylbenzene results in a much lower proportion of the ortho isomer, clearly demonstrating the steric effect of the bulky tert-butyl group.

| Substrate | Nitrating Agent | % Ortho Isomer | % Meta Isomer | % Para Isomer | Reference |

| Toluene | HNO₃ / H₂SO₄ | 58 | 5 | 37 | [4] |

| tert-Butylbenzene | HNO₃ / H₂SO₄ | 16 | 8 | 76 | [4] |

| Anisole | HNO₃ / Ac₂O | 31 | trace | 68 | [4] |

| Nitrobenzene | HNO₃ / H₂SO₄ | 7 | 93 | trace | [4] |

Table 1: Isomer Distribution in the Nitration of Monosubstituted Benzenes. This table illustrates the influence of substituent size and electronic nature on the position of nitration. The bulky tert-butyl group significantly reduces the yield of the ortho isomer compared to the smaller methyl group in toluene.

Key Experimental Protocols in the Synthesis of Sterically Hindered Nitrobenzenes

The following protocols provide a glimpse into the historical and evolving methodologies for synthesizing these challenging molecules.

Synthesis of Dinitromesitylene (Based on early 20th-century methods)

This procedure outlines a classic method for the dinitration of mesitylene, a sterically hindered substrate.

Materials:

-

Mesitylene

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Ethanol

Procedure:

-

A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath.

-

Mesitylene is added dropwise to the cold nitrating mixture with constant stirring. The temperature is carefully maintained below 10°C to control the exothermic reaction and prevent the formation of byproducts.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature.

-

The mixture is then poured onto crushed ice, causing the crude dinitromesitylene to precipitate.

-

The solid product is collected by filtration, washed with cold water, and then recrystallized from ethanol to yield purified dinitromesitylene.

Yield Data:

-

Typical yields for this historical method ranged from 60-70%, with the primary product being 2,4-dinitro-1,3,5-trimethylbenzene.

Synthesis of 2,4,6-Trinitrotoluene (TNT) - A Multi-Step Industrial Process

The industrial production of TNT is a well-established multi-step process that carefully controls reaction conditions to manage the increasing steric hindrance and deactivation of the aromatic ring.

Step 1: Mononitration of Toluene

-

Toluene is nitrated with a mixture of sulfuric and nitric acid to produce a mixture of mononitrotoluene (MNT) isomers.

Step 2: Dinitration of MNT

-

The separated MNT is then subjected to a second nitration with a stronger nitrating mixture to yield dinitrotoluene (DNT).

Step 3: Trinitration of DNT

-

The final and most challenging step involves the nitration of DNT to TNT using a highly concentrated mixture of nitric acid and fuming sulfuric acid (oleum) at elevated temperatures[4].

| Nitration Step | Reactant | Nitrating Agent | Product | Typical Yield |

| 1 | Toluene | HNO₃ / H₂SO₄ | Mononitrotoluene (MNT) | >95% |

| 2 | MNT | HNO₃ / H₂SO₄ | Dinitrotoluene (DNT) | ~90% |

| 3 | DNT | Fuming HNO₃ / Oleum | Trinitrotoluene (TNT) | ~85% |

Table 2: Overview of the Industrial Synthesis of TNT. This table summarizes the three main stages of TNT production, highlighting the increasing severity of reaction conditions required for each successive nitration step.

Visualizing the Historical Workflow: Synthesis of Dinitromesitylene

The following diagram, generated using the DOT language, illustrates the logical workflow of a typical historical laboratory synthesis of dinitromesitylene.

Figure 1: Workflow for the historical laboratory synthesis of dinitromesitylene.

Electrophilic Aromatic Substitution: The Underlying Mechanism

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are the generation of the electrophile (the nitronium ion, NO₂⁺), the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the sigma complex or Wheland intermediate), and the subsequent deprotonation to restore aromaticity.

Figure 2: Generalized mechanism of electrophilic aromatic nitration.

Conclusion

The historical journey of sterically hindered nitrobenzene research showcases the evolution of chemical understanding, from qualitative observations to quantitative analysis and the development of sophisticated synthetic control. The challenges posed by steric hindrance have spurred innovation in synthetic methodology and deepened our fundamental knowledge of reaction mechanisms. For today's researchers, this history provides a valuable context for the ongoing development of novel synthetic routes and the design of complex molecules where control over substitution patterns is paramount.

References

IUPAC name for 1-tert-butyl-4-nitrobenzene

An In-Depth Technical Guide to 1-tert-butyl-4-nitrobenzene

Introduction

This compound is an aromatic organic compound characterized by a benzene ring substituted with a tert-butyl group and a nitro group at the para position.[1] The presence of the sterically bulky tert-butyl group and the electron-withdrawing nitro group imparts unique chemical properties and reactivity to the molecule.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 3282-56-2[3][4][5][6] |

| Molecular Formula | C₁₀H₁₃NO₂[1][3][4][5][6][7] |

| Molecular Weight | 179.22 g/mol [1][3][7][8] |

| Appearance | White to pale yellow crystalline solid[1][2] |

| Boiling Point | 258.6 °C at 760 mmHg[9] |

| Melting Point | 37–39 °C[2] |

| Synonyms | 4-tert-butylnitrobenzene, p-nitro-t-butylbenzene[1][3] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, ranging from classical nitration reactions to more modern catalytic methods.

Detailed Experimental Protocols

Protocol 1: Direct Nitration of tert-Butylbenzene [1] This is a traditional method for electrophilic aromatic substitution.

-

Cool a mixture of concentrated nitric acid and sulfuric acid.

-

Slowly add tert-butylbenzene to the cooled nitrating mixture while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed until completion.

-

Pour the reaction mixture over ice and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis from 4-tert-Butylaniline [7] This modern approach offers high yields under milder conditions.

-

Dissolve 4-tert-butylaniline (1.0 mmol) and potassium carbonate (1.0 mmol) in acetonitrile (3 mL).

-

Add a 50% aqueous solution of hydrogen peroxide (3.0 mmol) to the mixture.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Remove the solvent under vacuum.

-

Extract the residue three times with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the product by column chromatography using a hexane/ethyl acetate mixture to achieve a 90% yield.

Protocol 3: Copper-Catalyzed Synthesis from 1-tert-butyl-4-iodobenzene [7][10] This method is suitable for substrates where direct nitration is not feasible.

-

In an oven-dried pressure tube under a nitrogen atmosphere, combine 1-tert-butyl-4-iodobenzene (0.5 mmol), copper(II) trifluoromethanesulfonate (45 mg, 0.125 mmol), potassium nitrite (128 mg, 1.5 mmol), and anhydrous dimethylsulfoxide (0.6 mL).

-

Seal the tube and purge with nitrogen for 5 minutes.

-

Stir the mixture at room temperature for 10 minutes.

-

Gradually heat the reaction to 130 °C and maintain this temperature for 48 hours.

-

After cooling to room temperature, quench the reaction with ice water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Applications in Research and Development

This compound serves as a versatile intermediate in various fields, including medicinal chemistry and materials science.[1]

Organic Synthesis

It is a key starting material for synthesizing more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a wide range of further transformations.[1] This makes it a valuable precursor for creating substituted anilines, which are important in the pharmaceutical and agrochemical industries.[2]

Medicinal Chemistry

In drug development, the nitro group can be used as a bioisostere for other functional groups, potentially leading to new pharmaceuticals with improved properties.[1] While nitro-containing drugs have been associated with toxicity, careful molecular design can mitigate these risks, and they remain a feature of some therapeutics.[11]

Materials Science and Organic Electronics

The reduction of the nitro group to an amine allows for the introduction of functionalities suitable for electron or hole transport in organic electronic devices.[1] Furthermore, this compound is used to prepare substituted biphenyls, which are important building blocks for new materials.[1] The bulky tert-butyl group can also influence the self-assembly properties of molecules, making it a candidate for developing new functional materials.[1]

Safety and Handling

Limited specific toxicity data is available for this compound. However, as with many aromatic nitro compounds, it is considered harmful if swallowed, inhaled, or absorbed through the skin.[3] It can cause irritation to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment should be used when handling this compound. It can also react with strong oxidizing agents.[1]

Conclusion

This compound is a valuable compound in organic chemistry with a well-defined set of properties and synthetic routes. Its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials makes it a subject of continued interest for researchers and professionals in chemical and drug development. The presence of both a sterically demanding tert-butyl group and a reactive nitro group provides a platform for diverse chemical transformations.

References

- 1. Buy this compound | 3282-56-2 [smolecule.com]

- 2. Buy this compound (EVT-317671) | 3282-56-2 [evitachem.com]

- 3. This compound | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound (CAS 3282-56-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound | CAS 3282-56-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. This compound | 3282-56-2 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-tert-butyl-4-nitrobenzene

Introduction

1-tert-butyl-4-nitrobenzene is an important chemical intermediate in organic synthesis.[1] Its structure, featuring a bulky tert-butyl group and an electron-withdrawing nitro group on a benzene ring, makes it a valuable precursor for various more complex molecules, including pharmaceuticals and functional materials.[2][3] The synthesis is a classic example of an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺) acts as the electrophile.[4] The tert-butyl group is an ortho-, para-director, but due to significant steric hindrance at the ortho positions, the para-substituted product is predominantly formed.[5] This protocol details the laboratory-scale synthesis of this compound via the direct nitration of tert-butylbenzene using a mixture of concentrated nitric and sulfuric acids.

Principle

The synthesis proceeds via the nitration of tert-butylbenzene. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzene ring of tert-butylbenzene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-aromatizes the ring, yielding the final product, this compound. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize the formation of byproducts.

Data Presentation

The following table summarizes the key quantitative data and reaction parameters for the synthesis of this compound.

| Parameter | Value | Reference/Notes |

| Reactants | ||

| tert-Butylbenzene | 3.23 g (24.0 mmol) | Starting material.[6] Molecular Weight: 134.22 g/mol . |

| Concentrated Nitric Acid | 2.00 mL (approx. 31.6 mmol) | Nitrating agent.[6] Assumed 70% concentration, density ~1.42 g/mL. |

| Concentrated Sulfuric Acid | 8.00 mL (6.00 mL + 2.00 mL) | Catalyst and dehydrating agent.[6] Assumed 95-98% concentration, density ~1.84 g/mL. |

| Reaction Conditions | ||

| Temperature | 0-5 °C (during addition); Room Temperature | Maintained with an ice bath to control the exothermic reaction.[1][6] Then stirred at room temperature.[6] |

| Reaction Time | ~15 min (addition); ~30 min (stirring) | Slow addition is crucial.[6] Followed by stirring to ensure completion.[6] |

| Work-up & Purification | ||

| Extraction Solvent | Ethyl Acetate | Used to extract the organic product from the aqueous phase.[7] |

| Purification Method | Recrystallization from Methanol | A common method for purifying solid organic compounds.[8] |

| Product Information | ||

| Product Name | This compound | Also known as 4-tert-butylnitrobenzene.[2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [9][10] |

| Molecular Weight | 179.22 g/mol | [7][9] |

| Expected Yield | ~90% (optimized methods) | Yields can vary based on reaction scale and conditions.[2][7] |

| Appearance | White to pale yellow solid | [2] |

Experimental Protocol

This protocol details the nitration of tert-butylbenzene using a mixture of nitric and sulfuric acids.[6]

Materials and Reagents:

-

tert-Butylbenzene

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Distilled Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Methanol

Equipment:

-

Round-bottom flask

-

Stir bar or mechanical stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Recrystallization apparatus

-

Melting point apparatus

Procedure:

-

Reaction Setup:

-

Place 3.23 g (24.0 mmol) of tert-butylbenzene into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath and slowly add 6.00 mL of concentrated sulfuric acid with stirring.[6]

-

-

Preparation of Nitrating Mixture:

-

In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding 2.00 mL of concentrated nitric acid to 2.00 mL of concentrated sulfuric acid.[6]

-

Cool this mixture in the ice bath.

-

-

Nitration Reaction:

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of tert-butylbenzene in sulfuric acid over a period of 10-15 minutes.[6] Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20-30 minutes.[6] The color of the reaction mixture may change to yellow.[6]

-

-

Work-up and Extraction:

-

Carefully pour the reaction mixture over a beaker containing approximately 50 g of crushed ice. This will quench the reaction and precipitate the crude product.

-

Transfer the mixture to a separatory funnel.

-

Extract the product with ethyl acetate (3 x 20 mL).[7]

-

Combine the organic layers and wash sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from methanol.[8]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven or desiccator.

-

Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 3282-56-2 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. Buy this compound (EVT-317671) | 3282-56-2 [evitachem.com]

- 6. stmarys-ca.edu [stmarys-ca.edu]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 3282-56-2 [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

Application Notes and Protocols: Nitration of tert-Butylbenzene

Abstract

This document provides a detailed experimental protocol for the electrophilic aromatic substitution reaction of tert-butylbenzene using a standard mixed acid (nitric acid and sulfuric acid) nitrating agent. The tert-butyl group is an activating, ortho-, para-director; however, due to significant steric hindrance from the bulky alkyl group, the reaction predominantly yields the para-substituted product, 1-tert-butyl-4-nitrobenzene.[1] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method for the preparation of nitrated tert-butylbenzene derivatives.

Introduction

The nitration of aromatic compounds is a fundamental and widely utilized reaction in organic chemistry. It serves as a crucial step in the synthesis of numerous important intermediates for pharmaceuticals, dyes, explosives, and polymers.[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile.[4] The nitronium ion is typically generated in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[5][6]

The regioselectivity of the nitration is governed by the electronic and steric properties of the substituents on the benzene ring.[7] The tert-butyl group is an electron-donating substituent, which activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions.[1] However, the large steric bulk of the tert-butyl group significantly disfavors substitution at the adjacent ortho positions.[1] Consequently, nitration of tert-butylbenzene proceeds with high para-selectivity.

This protocol outlines the materials, safety precautions, and step-by-step procedure for the successful synthesis, isolation, and purification of this compound.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the nitration of substituted benzenes.[5]

2.1 Materials and Reagents

-

tert-Butylbenzene (C₁₀H₁₄)

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice (from deionized water)

-

Round-bottom flask (100 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Beaker (400 mL)

-

Rotary evaporator

-

Standard laboratory glassware and personal protective equipment (PPE)

2.2 Safety Precautions

-